Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the hexahydroquinoline family of compounds and has been shown to have promising results in various scientific research studies.
Mechanism Of Action
Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 works by inhibiting the activity of Rho GTPases and PAK, which are involved in various cellular processes. Rho GTPases play a crucial role in cell proliferation, migration, and invasion, while PAK is involved in neuronal signaling. By inhibiting the activity of these proteins, Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 can potentially prevent or treat various diseases.
Biochemical And Physiological Effects
Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of Rho GTPases and PAK, which can potentially prevent or treat various diseases. Additionally, Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 is that it has been extensively studied for its potential therapeutic applications in various scientific research studies. However, one of the limitations of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 is that it can be difficult to synthesize, which can limit its availability for lab experiments.
Future Directions
There are several future directions for the study of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cancer and neurological disorders. Additionally, further research is needed to optimize the synthesis process of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 to improve its availability for lab experiments. Finally, more research is needed to investigate the potential side effects of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 and its safety for human use.
Synthesis Methods
Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of the intermediate compound 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864.
Scientific Research Applications
Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-cancer properties by inhibiting the activity of Rho GTPases, which are involved in cell proliferation, migration, and invasion. Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 has also been shown to have potential in treating neurological disorders such as Alzheimer's disease and epilepsy by inhibiting the activity of p21-activated kinase (PAK), which is involved in neuronal signaling.
properties
CAS RN |
4529-13-9 |
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Product Name |
Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
Molecular Formula |
C23H28BrNO5 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H28BrNO5/c1-6-29-17-9-13(8-14(24)21(17)27)19-18(22(28)30-7-2)12(3)25-15-10-23(4,5)11-16(26)20(15)19/h8-9,19,25,27H,6-7,10-11H2,1-5H3 |
InChI Key |
UWYWQNXNSGBCIO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)Br)O |
Origin of Product |
United States |
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